molecular formula C10H9F3O3 B3013593 2'-Methoxy-4'-(trifluoromethoxy)acetophenone CAS No. 886500-08-9

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

Cat. No.: B3013593
CAS No.: 886500-08-9
M. Wt: 234.174
InChI Key: YAMJXZPRMMJVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Methoxy-4'-(trifluoromethoxy)acetophenone is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.174. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

A study by Chattopadhyay et al. (2012) on o-hydroxyacetophenone derivatives, which are structurally similar to 2'-Methoxy-4'-(trifluoromethoxy)acetophenone, highlighted the importance of weak intermolecular interactions in determining the crystal structures of these compounds. This research is crucial in understanding the molecular geometry and intermolecular forces affecting similar compounds (Chattopadhyay et al., 2012).

Corrosion Inhibition

Li et al. (2007) investigated triazole derivatives, including those similar to this compound, for their application as corrosion inhibitors. This research provides insights into the adsorption behavior of such compounds on metal surfaces, crucial for industrial applications (Li et al., 2007).

Environment-Friendly Corrosion Inhibition

Hu et al. (2013) explored the use of 2-hydroxy-4-methoxy-acetophenone, a compound similar to this compound, as an environmentally friendly corrosion inhibitor. This study highlights the potential of such compounds in inhibiting corrosion while being eco-friendly (Hu et al., 2013).

Photoluminescent Properties

Research by Kumar et al. (2008) on europium complexes with methoxy derivatives of acetophenones, including structures akin to this compound, revealed their potential in emitting bright red luminescent colors. This property can be leveraged in optical devices and solid-state lamps (Kumar et al., 2008).

Chemical Structure and Reactivity Analysis

Arjunan et al. (2014) conducted a detailed study on 2-hydroxy-4-methoxyacetophenone, providing insights into the structural parameters, thermodynamic properties, and reactivity descriptors. This research is pivotal for understanding the chemical behavior of similar compounds like this compound (Arjunan et al., 2014).

Antimutagenic Properties

A study by Miyazawa et al. (2000) on acetophenones, including paeonol (2-hydroxy-4-methoxyacetophenone), explored their antimutagenic properties. This research is significant in evaluating the potential health benefits and medicinal applications of similar compounds (Miyazawa et al., 2000).

Safety and Hazards

2’-Methoxy-4’-(trifluoromethoxy)acetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMJXZPRMMJVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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